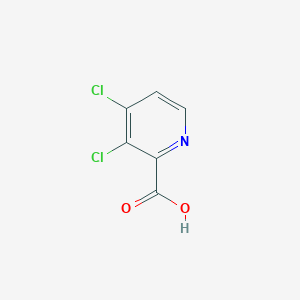

3,4-Dichloropicolinic acid

CAS No.: 959578-03-1

Cat. No.: VC2335449

Molecular Formula: C6H3Cl2NO2

Molecular Weight: 192 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 959578-03-1 |

|---|---|

| Molecular Formula | C6H3Cl2NO2 |

| Molecular Weight | 192 g/mol |

| IUPAC Name | 3,4-dichloropyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C6H3Cl2NO2/c7-3-1-2-9-5(4(3)8)6(10)11/h1-2H,(H,10,11) |

| Standard InChI Key | AFZMKBLOQNTBOT-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C(=C1Cl)Cl)C(=O)O |

| Canonical SMILES | C1=CN=C(C(=C1Cl)Cl)C(=O)O |

Introduction

Chemical Identity and Physical Properties

3,4-Dichloropicolinic acid is a crystalline solid compound that belongs to the family of pyridine carboxylic acids. Its structure consists of a pyridine ring with two chlorine atoms at positions 3 and 4, and a carboxylic acid group at position 2.

Basic Identification Parameters

The compound has been thoroughly characterized through various analytical methods. The table below summarizes the key identification parameters:

| Parameter | Information |

|---|---|

| IUPAC Name | 3,4-dichloropyridine-2-carboxylic acid |

| CAS Registry Number | 959578-03-1 |

| Molecular Formula | C₆H₃Cl₂NO₂ |

| Molecular Weight | 192 g/mol |

| Standard InChI | InChI=1S/C6H3Cl2NO2/c7-3-1-2-9-5(4(3)8)6(10)11/h1-2H,(H,10,11) |

| SMILES Notation | C1=CN=C(C(=C1Cl)Cl)C(=O)O |

| PubChem Compound ID | 2736088 |

The physical appearance of 3,4-Dichloropicolinic acid is characterized by its crystalline nature, similar to other chlorinated picolinic acid derivatives which appear as off-white to white solids.

Structural Characteristics

The molecular structure of 3,4-Dichloropicolinic acid features a pyridine ring with chlorine atoms at positions 3 and 4, while the carboxylic acid group is attached at position 2. This structural arrangement contributes to its chemical reactivity and potential applications. The compound's structure can be represented by its canonical SMILES notation: C1=CN=C(C(=C1Cl)Cl)C(=O)O.

Chemical Properties

3,4-Dichloropicolinic acid exhibits properties characteristic of both pyridine derivatives and carboxylic acids. Based on the structure and comparisons with similar compounds, we can infer several key chemical properties.

Reactivity Profile

The compound's reactivity is influenced by both the pyridine nitrogen and the carboxylic acid group. The electron-withdrawing nature of the chlorine atoms at positions 3 and 4 affects the electron density distribution in the molecule, potentially enhancing the acidity of the carboxylic acid group compared to unsubstituted picolinic acid.

Solubility Characteristics

Based on structural similarities to related compounds, 3,4-Dichloropicolinic acid likely exhibits moderate solubility in organic solvents such as alcohols, ketones, and chlorinated solvents. Its solubility in water is expected to be limited due to the presence of the two chlorine substituents, which increase its hydrophobicity compared to non-chlorinated analogs .

Synthesis Methods

The synthesis of 3,4-Dichloropicolinic acid can be approached through various methods, drawing parallels from the synthesis of related chlorinated pyridine carboxylic acids.

Applications and Research Significance

The applications of 3,4-Dichloropicolinic acid can be inferred from the known uses of related chlorinated picolinic acid derivatives.

Agricultural Applications

Related compounds in this family, such as 3-chloropicolinic acid, demonstrate significant herbicidal activity and plant growth regulation properties. Given structural similarities, 3,4-Dichloropicolinic acid may possess similar capabilities, potentially offering enhanced or differentiated activity profiles due to the additional chlorine atom .

Synthetic Utility

In organic synthesis, 3,4-Dichloropicolinic acid can serve as a valuable building block for the preparation of more complex pyridine derivatives. The presence of two chlorine atoms provides opportunities for selective functionalization through various coupling reactions, such as Suzuki, Stille, or Sonogashira couplings.

Structure-Activity Relationships

Understanding the relationship between the structure of 3,4-Dichloropicolinic acid and its biological activity provides insights into its potential applications and mechanisms of action.

Comparison with Related Compounds

The table below compares 3,4-Dichloropicolinic acid with structurally related compounds:

| Compound | Molecular Formula | Molecular Weight | Notable Differences |

|---|---|---|---|

| 3,4-Dichloropicolinic acid | C₆H₃Cl₂NO₂ | 192 g/mol | Two chlorine atoms at positions 3 and 4 |

| 3-Chloropicolinic acid | C₆H₄ClNO₂ | 157.55 g/mol | Single chlorine at position 3 |

| 3-Amino-4,6-dichloropicolinic acid | C₆H₄Cl₂N₂O₂ | 207.01 g/mol | Contains amino group at position 3, chlorines at positions 4 and 6 |

| 3-Amino-6-chloropyridine-2-carboxylic acid | C₆H₅ClN₂O₂ | 172.57 g/mol | Contains amino group at position 3, single chlorine at position 6 |

This comparative analysis suggests that the specific positioning and number of chlorine atoms on the pyridine ring significantly impact the chemical and biological properties of these compounds .

Analytical Methods

For identification and quantification of 3,4-Dichloropicolinic acid, several analytical techniques can be employed.

Spectroscopic Characterization

Common spectroscopic methods for characterizing 3,4-Dichloropicolinic acid include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide valuable structural information about the compound.

-

Infrared (IR) Spectroscopy: Useful for identifying functional groups, particularly the carboxylic acid moiety.

-

Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation patterns.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for quantitative analysis of 3,4-Dichloropicolinic acid in various matrices, especially when studying its environmental fate or metabolism.

Research Directions and Future Perspectives

Current research involving 3,4-Dichloropicolinic acid is focused on several promising areas.

Structure Optimization Studies

Investigation of structure-activity relationships involving 3,4-Dichloropicolinic acid and related derivatives continues to be an active area of research. Modifications to the basic structure, including substitution patterns and functional group variations, are being explored to develop compounds with enhanced efficacy and selectivity for specific applications.

Sustainable Synthesis Approaches

Development of more environmentally friendly and cost-effective synthetic routes represents an important direction for future research. By analogy to research on related compounds, alternative synthesis methods might include:

-

Catalytic approaches for selective chlorination

-

Green chemistry protocols with reduced waste generation

-

Continuous flow processes for improved efficiency and safety

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume